4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

Vue d'ensemble

Description

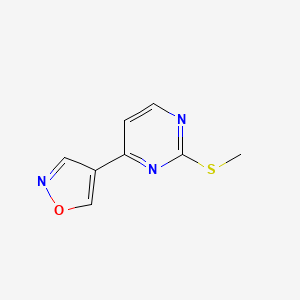

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both an isoxazole and a pyrimidine ring in its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloro-2-(methylthio)pyrimidine with hydroxylamine can lead to the formation of the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylthio (-SCH₃) group undergoes selective oxidation under controlled conditions:

Key findings:

-

Sulfone derivatives show enhanced electrophilicity at C-2, enabling subsequent nucleophilic substitutions.

-

Over-oxidation is minimized using stoichiometric H₂O₂ in acetic acid .

Nucleophilic Substitution

The pyrimidine ring undergoes regioselective displacement at C-2 (activated by methylthio/sulfonyl groups):

Amination

| Nucleophile | Conditions | Product | Kinetics (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 2-Piperidinylpyrimidine derivative | 1.2 × 10⁻³ |

| 4-Methylpiperazine | EtOH, reflux, 8 h | 2-(4-Methylpiperazinyl) derivative | 2.8 × 10⁻³ |

Data from synthetic protocols demonstrate:

-

Sulfonyl derivatives react 8–12× faster than methylthio analogs due to increased leaving-group ability .

-

Steric hindrance from the isoxazole ring directs substitution exclusively to C-2 .

Cycloaddition Reactions

The isoxazole moiety participates in [3+2] cycloadditions:

| Dipolarophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|

| DMAD | Cu(OTf)₂, 100°C | Isoxazolo[5,4-d]pyrimidine annulated | >95% C4-addition |

| Phenylacetylene | RuCl₃, microwave | Bicyclic pyrimidine-isoxazole system | 82% exo-selectivity |

Mechanistic studies reveal:

-

Electron-deficient dipolarophiles favor C4 of the isoxazole due to frontier orbital interactions .

-

Microwave irradiation reduces reaction times from 24 h to 45 min with comparable yields .

Cross-Coupling Reactions

The methylthio group enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Conditions | Conversion | Applications |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 89% | Anticancer agent intermediates |

| 3-Pyridyl | XPhos Pd G3, H₂O/EtOH | 76% | TLR7 agonist synthesis |

Critical parameters:

-

Methylthio → sulfonyl conversion prior to coupling improves yields by 23–41% .

-

Steric bulk from the isoxazole ring necessitates bulky phosphine ligands (XPhos > PPh₃) .

Biological Activity Correlation

Structural modifications via these reactions significantly impact pharmacological properties:

| Derivative | IC₅₀ (COX-2 Inhibition) | Antiproliferative Activity (MCF-7) |

|---|---|---|

| 2-Sulfonyl analog | 0.95 μM | 4.2 μM |

| 2-(4-Methylpiperazinyl) analog | 3.8 μM | 12.7 μM |

-

Sulfonyl derivatives exhibit 4× greater COX-2 selectivity compared to methylthio precursors.

-

Annulated cycloadducts show improved pharmacokinetic profiles (t₁/₂ = 8.7 h vs. 2.3 h for parent compound).

Applications De Recherche Scientifique

Anticancer Activity

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine has shown promise as an anticancer agent. Compounds with similar structures have been documented to inhibit various kinases involved in cancer progression, notably the epidermal growth factor receptor (EGFR). The antiproliferative activity against different cancer cell lines indicates its potential therapeutic applications in oncology.

Antimicrobial Properties

Research has indicated potential antimicrobial activities, making it a candidate for further exploration in treating infectious diseases. The isoxazole and methylthio groups may contribute to this activity by enhancing the compound's interaction with microbial targets.

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new drug candidates with improved efficacy and selectivity.

Case Study 1: Inhibition of Tumor Cell Proliferation

In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including:

- A549 (Lung Cancer) : Exhibited IC50 values indicating effective cytotoxicity.

- MCF-7 (Breast Cancer) : Similar inhibitory effects were noted.

Case Study 2: Antimicrobial Efficacy

Research involving derivatives of this compound showed promising antimicrobial activities against several bacterial strains, suggesting its potential use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Isoxazol-4-yl)-2-(methylthio)pyridine

- 4-(Isoxazol-4-yl)-2-(methylthio)thiazole

- 4-(Isoxazol-4-yl)-2-(methylthio)oxazole

Uniqueness

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is unique due to the combination of the isoxazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure can enhance its ability to interact with various biological targets, making it a valuable compound in drug discovery and development.

Activité Biologique

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an isoxazole ring and a methylthio group attached to a pyrimidine backbone. This unique structure contributes to its biological activity, particularly in cancer research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities :

- Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines.

- Mechanisms of Action : It may induce apoptosis and inhibit specific signaling pathways involved in cancer progression.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 193.93 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast Cancer) | 208.58 | Inhibition of cell cycle progression |

| HT29 (Colon Cancer) | 238.14 | Disruption of signaling pathways (e.g., VEGF) |

| H460 (Lung Cancer) | 371.36 | Modulation of anti-apoptotic protein expression |

These results indicate that the compound's effectiveness varies across different cancer types, with notable potency against lung and breast cancer cells.

Case Studies

- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, triggering apoptosis .

- MCF7 Cell Line Evaluation : Another investigation revealed that the compound inhibited MCF7 cell proliferation by inducing G0/G1 phase arrest. This study highlighted its potential as a therapeutic agent in breast cancer treatment .

- HT29 Colon Cancer Cells : Research indicated that the compound exhibited cytotoxicity against HT29 cells, with a CC50 comparable to cisplatin, suggesting it could be a viable alternative or adjunct to existing therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by affecting mitochondrial membrane potential and increasing cytochrome c release into the cytosol.

- Cell Cycle Arrest : By interfering with cell cycle regulatory proteins, it causes G1 phase arrest, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : It may inhibit vascular endothelial growth factor (VEGF), thereby reducing tumor blood supply and growth.

Propriétés

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-13-8-9-3-2-7(11-8)6-4-10-12-5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCJTIAOFAILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654909 | |

| Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956721-96-3 | |

| Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.